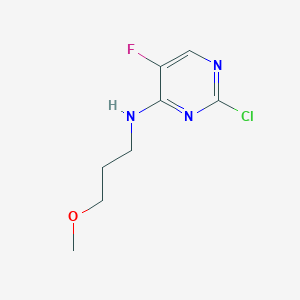
2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Design and Synthesis of Novel Pyrimidine Derivatives : Pyrimidine derivatives, including those with structural similarities to 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine, have been synthesized for various applications. For instance, compounds like 1-(5,5,5-trichloro(fluoro)-2-methoxy-4-oxopent-2-en-1-yl)-4-trichloromethyl-1H-pyrimidin-2-ones have been developed through the reaction of 4-trichloromethyl-1H-pyrimidin-2-ones with specific haloalkyl ketones (Zanatta et al., 2005).
Facile Synthesis of Pyrimidine Derivatives as Potential Kinase Inhibitors : Research includes the development of 2,4-disubstituted-5-fluoropyrimidines, recognized for their potential as kinase inhibitors in cancer treatment. These compounds are synthesized through regioselective substitution, demonstrating the chemical versatility and significance of such pyrimidine derivatives (Wada et al., 2012).
Biological and Pharmacological Research
Synthesis and Biological Activity Evaluation : Pyrimidine derivatives have been synthesized and evaluated for their biological activities, including anticancer properties. For example, the synthesis of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine and its moderate anticancer activity highlights the potential pharmacological applications of such compounds (Lu Jiu-fu et al., 2015).
Synthesis and Evaluation of Anticancer Agents : Pyrimidine derivatives, including those structurally related to this compound, have been synthesized and evaluated as potential anticancer agents. This includes the development of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives and their selective activities against specific cancer cell lines (Wei & Malhotra, 2012).
Applications in Material Science
- New Pyrimidine Derivatives as Organic Inhibitors on Mild Steel Corrosion : Pyrimidine derivatives have found applications in material science, such as in corrosion inhibition for mild steel. Compounds like 7-methoxypyrido[2,3-d]pyrimidin-4-amine have been synthesized and studied for their effectiveness in protecting steel surfaces in acidic environments (Yadav et al., 2015).
Quantum Chemical Calculations and Molecular Studies
- Quantum Chemical Calculations and Structural Analysis : Pyrimidine derivatives have been the subject of quantum chemical calculations and structural analysis, providing insight into their molecular properties and interactions. For example, studies on compounds like 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester help in understanding the molecular conformation and pharmacological potential of these compounds (Gandhi et al., 2016).
Agricultural and Pesticidal Activities
- Design and Synthesis of Pyrimidin-4-amine Derivatives for Pesticidal Activities : Pyrimidine derivatives have been explored for their potential as pesticides. The design and synthesis of novel pyrimidin-4-amine derivatives, including those with a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety, have shown promising results in bioassays against various agricultural pests and pathogens (Liu et al., 2021).
Safety and Hazards
One source suggests that a similar compound, 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine, is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, to wash hands thoroughly after handling, and to not eat, drink or smoke when using this product .
properties
IUPAC Name |
2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClFN3O/c1-14-4-2-3-11-7-6(10)5-12-8(9)13-7/h5H,2-4H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKWWVFCAIHXOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC(=NC=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



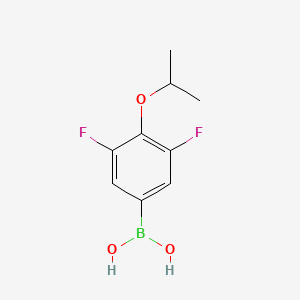

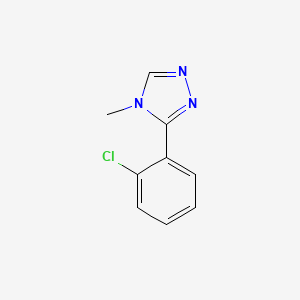
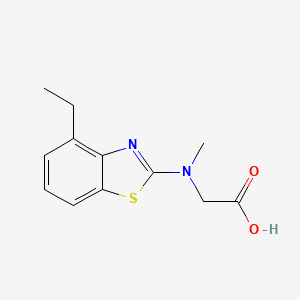

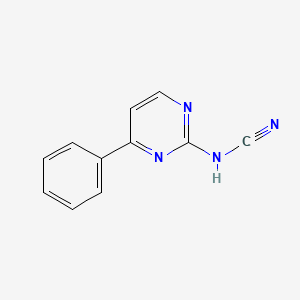
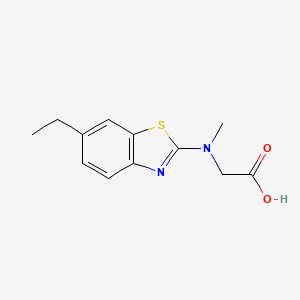
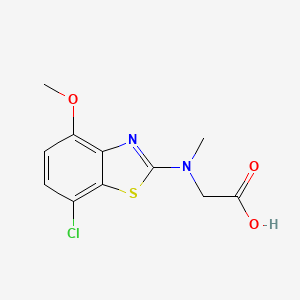
![2-[2-(5-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1426619.png)
![4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426620.png)
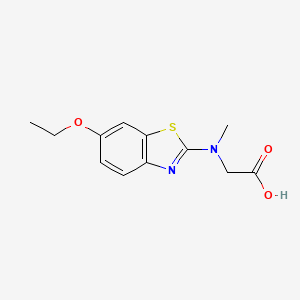
![3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile](/img/structure/B1426623.png)
![Methyl (E)-4-(2-(dimethylamino)vinyl)-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1426624.png)
![N-methyl-N-[6-(methylthio)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1426625.png)